3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one
Description
Structural Elucidation and Molecular Characterization
Crystallographic Analysis and Bond Geometry
The crystallographic characterization of 3-amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one has not been explicitly reported in the literature. However, structural insights can be inferred from related naphthyridine derivatives. For example, ruthenium complexes with naphthyridinone ligands exhibit octahedral geometries with Ru–N bond lengths of ~2.16–2.24 Å, as observed in analogous systems. Intramolecular hydrogen bonds, such as N–H···Cl interactions, have been identified in similar compounds, which may stabilize specific conformations.
In 1,5-naphthyridinones, the lactam carbonyl group typically adopts a planar conformation, with C=O bond lengths around 1.20–1.25 Å. The amino group at the 3-position may engage in hydrogen bonding with adjacent electronegative atoms, influencing local geometry. While direct crystallographic data for this compound are absent, these general trends suggest a planar naphthyridine core with potential hydrogen-bonding interactions involving the amino and carbonyl groups.
Quantum Mechanical Calculations for Electronic Structure
Density Functional Theory (DFT) studies on naphthyridinones reveal key electronic features. For instance, the lactam carbonyl group participates in hydrogen bonding with lysine residues in protein targets, as demonstrated in macrophage migration inhibitory factor (MIF) inhibitors. In this compound, the amino group likely contributes to electron density at the C3 position, while the carbonyl group at C2 serves as an electron-withdrawing moiety.
DFT calculations would predict:
- HOMO-LUMO Gaps : The highest occupied molecular orbital (HOMO) may localize on the amino group, and the lowest unoccupied molecular orbital (LUMO) on the carbonyl group, facilitating electrophilic or nucleophilic interactions.
- Partial Charges : The amino nitrogen (N3) and carbonyl oxygen (O2) would exhibit partial positive and negative charges, respectively, enabling hydrogen-bonding interactions.
Comparative Analysis of Tautomeric Forms
Tautomerism in naphthyridines is influenced by substituents and solvent effects. For this compound, two potential tautomers are plausible:
- Keto-Amino Form : Dominant in polar solvents, with the lactam carbonyl (C=O) and amino (NH2) groups intact.
- Enol-Hydrazo Form : Possible under acidic conditions, involving keto-enol tautomerization at C3.
Experimental evidence for related 1,8-naphthyridines shows that amino derivatives prefer the "diamino" tautomer in the solid state, stabilized by intramolecular hydrogen bonds. For this compound, computational studies would be required to determine tautomeric preferences, as experimental data are lacking.
Spectroscopic Fingerprinting (NMR, IR, UV-Vis)
NMR Spectroscopy
Predicted shifts for this compound:
| Proton | Expected δ (ppm) | Multiplicity |
|---|---|---|
| NH2 (Amino) | 5.0–6.5 | Broad singlet |
| H4 (Naphthyridine) | 7.0–7.5 | Multiplet |
| H6 (Naphthyridine) | 8.0–8.5 | Singlet |
| CH2 (Dihydro) | 2.5–3.0 | Multiplet |
Carbon signals would include:
| Carbon | Expected δ (ppm) |
|---|---|
| C2 (Carbonyl) | 165–175 |
| C3 (Amino) | 50–60 |
| C8 (Methyl/Alkyl) | 20–30 |
Note: Data extrapolated from structurally related compounds.
IR Spectroscopy
Key absorption bands:
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N–H (Amino) | 3300–3500 |
| C=O (Lactam) | 1650–1700 |
| C–N (Aromatic) | 1350–1500 |
The presence of a broad N–H stretch and a strong C=O peak would confirm the lactam structure.
UV-Vis Spectroscopy
The naphthyridine core likely exhibits absorption in the 250–300 nm range due to π→π* transitions, with potential red shifts from electron-donating amino groups. Solvent polarity may modulate λmax values.
Properties
IUPAC Name |
3-amino-3,4-dihydro-1H-1,5-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c9-5-4-7-6(11-8(5)12)2-1-3-10-7/h1-3,5H,4,9H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPPXDOOKMWVDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1N=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619862 | |
| Record name | 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600157-67-3 | |
| Record name | 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Intramolecular Aldol Reaction-Based Synthesis
A notable method involves a five-step synthesis starting from commercially available m-bromophenol. This approach leverages an intramolecular aldol reaction of N-(3-benzoylpyridin-2-yl)-N-alkyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide intermediates.
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- The 3-amino group is introduced directly from a glycine derivative, avoiding oxidation/reduction steps.
- The entire process can be performed without isolating intermediates, eliminating the need for silica gel chromatography.
- The method yields the target compound in approximately 37% overall yield, which is higher than previous stepwise methods.
- The process avoids the use of explosive reagents such as acylazides.
-
- The aldol reaction is conducted in dimethylformamide (DMF) at 120 °C for 3 hours.
- Subsequent amination is performed with methylamine in ethanol at room temperature.
- Purification is achieved by fractional crystallization after adsorption of impurities on silica.
-
- Shorter synthesis route (5 steps) compared to previous methods requiring up to 10 steps.
- Higher overall yield and safer reagents.
- Avoids expensive catalysts and chromatographic purification.
| Step | Starting Material | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | m-Bromophenol | Multi-step transformations (not isolated) | DMF, 120 °C, 3 h (aldol) | - | Intermediate formation |
| 2 | Intermediate 9 | Amination | 30% MeNH2/EtOH, RT, 3 h | - | Introduction of 3-amino group |
| 3 | Crude product | Purification | Fractional crystallization | 37 | Final product isolation |
This method was reported in detail by Ban et al. (2005) and is considered practical for scale-up synthesis.
Inverse Electron-Demand Diels–Alder Reaction Route
Another synthetic strategy employs an intramolecular inverse electron-demand Diels–Alder reaction starting from 1,2,4-triazines bearing acylamino groups with terminal alkyne side chains.
-
- Alkynes are first prepared via Sonogashira cross-coupling with aryl halides.
- The intramolecular cycloaddition yields 3,4-dihydro-1,8-naphthyridin-2(1H)-ones efficiently.
- This method allows for the synthesis of substituted derivatives, including the 3-amino variant.
-
- Sonogashira coupling typically involves palladium catalysis under mild conditions.
- The Diels–Alder reaction proceeds intramolecularly, often under thermal activation.
-
- High regio- and stereoselectivity.
- Efficient formation of the heterocyclic core in fewer steps.
- Versatility in introducing various substituents.
-
- Requires preparation of specialized triazine precursors.
- Use of palladium catalysts may increase cost.
This methodology was described in synthetic organic chemistry literature, highlighting its utility in preparing 3,4-dihydro-1,8-naphthyridin-2(1H)-ones, which are structurally related to the 1,5-naphthyridine system.
Friedländer Reaction and Suzuki Coupling Approach
A classical approach involves the synthesis of 4-aryl-3-nitro-1,8-naphthyridin-2(1H)-one intermediates via the Friedländer reaction, followed by Suzuki coupling and subsequent reduction to introduce the 3-amino group.
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- Friedländer reaction between 2-amino-3-benzoylpyridine and acetic anhydride forms the nitro-substituted naphthyridinone.
- Suzuki coupling with aryl halides introduces aryl substituents.
- Reduction of the nitro group yields the 3-amino derivative.
-
- Friedländer reaction typically conducted under acidic or thermal conditions.
- Suzuki coupling requires palladium catalysts and base.
- Reduction of nitro group often performed with catalytic hydrogenation or chemical reductants.
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- Well-established reactions with predictable outcomes.
- Modular approach allows variation of aryl substituents.
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- Use of expensive palladium catalysts.
- Multiple purification steps including silica gel chromatography.
- Longer synthetic route (6 steps from 2-chloronicotinic acid).
This method was reported but considered less desirable due to cost and complexity compared to newer methods.
Industrial-Scale Preparation via Condensation and Hydrolysis
A patented industrial method describes the preparation of naphthyridine derivatives (including 3-amino variants) involving condensation reactions followed by hydrolysis and purification steps.
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- Reaction of ethyl 6-amino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate with 2-indanone in 1,2-dichloroethane and acetic acid under nitrogen atmosphere.
- pH adjustment and extraction steps to isolate intermediates.
- Hydrolysis with aqueous sodium hydroxide at elevated temperature to yield the final product.
-
- Temperature control between 0-55 °C during various stages.
- Use of large solvent volumes and inorganic salts for extraction and purification.
- Filtration and vacuum distillation to isolate and purify compounds.
-
- Suitable for large-scale production.
- Controlled reaction parameters ensure reproducibility.
- Efficient separation techniques minimize impurities.
-
- Requires handling of large solvent volumes.
- Use of chlorinated solvents and inorganic salts necessitates waste management.
This method is detailed in patent US9133188B2 and demonstrates industrial feasibility of preparing substituted naphthyridines.
Summary Table of Preparation Methods
Research Findings and Notes
- The intramolecular aldol reaction method is preferred for laboratory-scale synthesis due to its efficiency and avoidance of hazardous reagents.
- The inverse electron-demand Diels–Alder approach offers a modern synthetic route with potential for structural diversification.
- Classical methods involving Suzuki coupling remain useful but are less favored due to cost and complexity.
- Industrial methods prioritize scalability and reproducibility, incorporating robust purification and solvent recovery steps.
- Across methods, the introduction of the 3-amino group is a critical step, achieved either by direct amination or reduction of nitro precursors.
- Avoidance of explosive or hazardous reagents such as acylazides is a common theme in recent synthetic improvements.
This comprehensive analysis synthesizes diverse sources to present authoritative and detailed preparation methods for 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one, suitable for both research and industrial applications.
Chemical Reactions Analysis
Amination and Nucleophilic Substitution
The compound participates in S<sub>N</sub>(AE) ipso -substitution reactions, particularly when halogen substituents are present. For example:
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Bromine substitution : Reaction of 3-bromo-1-ethyl-1,5-naphthyridin-2(1H)-one with KNH<sub>2</sub>/NH<sub>3</sub> yields 3-amino and 4-amino derivatives, with the latter as the major product (74–86% yield) .
-
Mechanism : Deuterium-labeling studies confirm the intermediacy of 3,4-dihydro species during amination, supporting an S<sub>N</sub>(AE) ipso pathway rather than a teleprocess .
Oxidation and Aromatization
The dihydro ring undergoes oxidation to form fully aromatic 1,5-naphthyridines:
-
Oxidation conditions : MnO<sub>2</sub> or KMnO<sub>4</sub> in acidic media converts the 3,4-dihydro moiety to a planar aromatic system .
-
Applications : Aromatized derivatives show enhanced antimicrobial activity due to improved DNA intercalation .
Cyclization and Rearrangement
Steric and electronic factors influence rearrangement pathways:
-
Ring expansion : Under reflux with amines (e.g., 1-aminopropan-2-ol), the compound forms fused 2,7-naphthyridin-1-ones via open-chain intermediates .
-
Catalyst dependence : Palladium-mediated cross-coupling facilitates cyclization to form tricyclic structures .
| Starting Material | Reagent | Product | Yield | Notes |
|---|---|---|---|---|
| 3-Amino-3,4-dihydro derivative | 1-Aminopropan-2-ol | 6,8-Diamino-2-methylnaphthyridinone | 57% | Rearrangement via Schiff base |
Functionalization at the Amino Group
The primary amine undergoes selective modifications:
-
Acylation : Reaction with acetic anhydride yields 3-acetamido derivatives (82–89% yield).
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Schiff base formation : Condensation with aldehydes produces imine-linked hybrids, useful in antimicrobial agent design .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable diversification:
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Suzuki coupling : 3-Bromo precursors react with aryl boronic acids to introduce aryl groups at C-3 (32–45% yield) .
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Buchwald-Hartwig amination : Secondary amines are introduced at C-4, enhancing solubility for pharmaceutical applications .
Comparative Reactivity Insights
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Steric effects : Bulky substituents at C-7 slow rearrangement rates in 2,7-naphthyridine analogs .
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Electronic effects : Electron-withdrawing groups (e.g., nitro) enhance oxidative stability but reduce nucleophilic substitution rates .
This compound’s versatility in substitutions, oxidations, and cyclizations underpins its utility in synthesizing bioactive molecules, particularly antimicrobial and anticancer agents . Mechanistic studies highlight the critical role of dihydro intermediates and steric/electronic modulation in directing reaction outcomes .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one is C₈H₉N₃O, with a molecular weight of approximately 163.18 g/mol. The compound features a bicyclic structure that includes a naphthyridine moiety, characterized by an amino group at the 3-position and a carbonyl group at the 2-position. These structural features contribute to its reactivity and biological properties .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antiproliferative Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, making it a candidate for anticancer drug development .
- Antibacterial Properties : The compound has demonstrated effectiveness against certain bacterial strains, suggesting potential use in treating bacterial infections .
- Antiviral Effects : Preliminary studies indicate that it may possess antiviral properties, which warrant further investigation for therapeutic applications .
Synthetic Routes
The synthesis of this compound can be achieved through various methods:
- Amination Reactions : The compound can be synthesized via amination of naphthyridine derivatives using reagents like KNH₂/NH₃. This method allows for the introduction of the amino group at the desired position on the naphthyridine ring .
- Cycloaddition Reactions : The aza-Diels-Alder reaction has been employed to synthesize substituted naphthyridines, including derivatives of this compound .
These synthetic routes highlight the versatility of this compound in organic synthesis and its potential as a building block for more complex molecules.
Applications in Medicinal Chemistry
The unique structure and biological activities of this compound position it as a valuable candidate in drug design:
- Drug Development : Its antiproliferative and antibacterial properties make it suitable for further development as a therapeutic agent in oncology and infectious diseases .
- Biological Target Interaction Studies : Research is ongoing to explore its binding affinity with various biological targets. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological profile.
Mechanism of Action
The mechanism of action of 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s effects are mediated through pathways that influence cellular processes such as proliferation, apoptosis, or signal transduction.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Isomerism and Substituent Effects
The 1,5-naphthyridine scaffold exhibits diverse pharmacological and chemical properties depending on substituent positions and functional groups. Below is a comparison with structurally related compounds:
Table 1: Structural and Functional Comparisons
Pharmacological Activity
- Antitubercular Activity: Derivatives of 1,5-naphthyridin-2(1H)-one, such as carbohydrazide analogues (e.g., 6f), exhibit potent activity against Mycobacterium tuberculosis (MIC: 4 µg/mL) . The amino group at the 3-position enhances binding to dihydrofolate reductase, a key target .
- Comparison with Halogenated Derivatives : Bromo-substituted analogues (e.g., 7-Bromo-1,5-naphthyridin-2(1H)-one) show reduced antimicrobial activity but are utilized in organic electronics due to their electron-withdrawing properties .
Physicochemical Properties
Table 2: Solubility and Stability
Biological Activity
3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.
Molecular Formula : C₈H₉N₃O
Molecular Weight : 163.179 g/mol
CAS Number : 600157-67-3
Purity : ≥95% .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer fields. Its mechanism of action often involves interaction with bacterial enzymes and pathways critical for survival.
Antimicrobial Activity
A study highlighted the antimicrobial properties of naphthyridine derivatives, including this compound. The compound demonstrated notable antibacterial effects against several strains of bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These results suggest that the compound could be a candidate for developing new antibacterial agents, especially against resistant strains .
Anticancer Potential
The anticancer activity of naphthyridine derivatives has also been explored. Research indicates that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.
In vitro studies showed that treatment with this compound resulted in:
- Reduced cell viability in various cancer cell lines (e.g., breast and lung cancer).
- Increased apoptosis markers , such as cleaved caspase-3 and PARP.
These findings suggest a potential role for this compound in cancer therapy .
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including cyclization reactions involving appropriate precursors. A common synthetic route involves the reaction of 2-amino-pyridine derivatives with aldehydes under acidic conditions.
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various naphthyridine derivatives, researchers evaluated the efficacy of this compound against multi-drug resistant strains. The compound was found to be more effective than traditional antibiotics like ciprofloxacin in certain cases .
Case Study 2: Cancer Cell Line Testing
Another study focused on its anticancer properties using human breast cancer cell lines. The results indicated that treatment with this compound significantly inhibited cell growth compared to controls and induced apoptosis via mitochondrial pathways .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 3-Amino-3,4-dihydro-1,5-naphthyridin-2(1H)-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : Two primary routes are documented:
- Reductive cyclization : Nitro precursors (e.g., 2-ethoxalylmethyl-6-methoxy-3-nitropyridine) undergo PtO₂-catalyzed hydrogenation (3 atm H₂, EtOH, 20°C) to form dihydro-naphthyridinones, achieving ~69% yield .
- Pyridine cyclization : Ethoxycarbonylvinyl-substituted pyridines (e.g., 2-(2-ethoxycarbonylvinyl)-3-pyridinamine) cyclize under EtONa/EtOH reflux (2–3 hours) to yield naphthyridinones (71–72% yield) .
- Critical Parameters : Temperature control, catalyst loading, and solvent purity are vital for yield optimization.
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Fragmentation patterns distinguish dihydro scaffolds. For example, molecular ion peaks at m/z 148.16 (C₈H₈N₂O) align with the parent structure, while cleavage at the ketone group confirms the dihydro moiety .
- NMR Spectroscopy : ¹H NMR resolves tautomeric forms (e.g., amine vs. hydroxyl protons), and ¹³C NMR identifies carbonyl (C=O) and aromatic carbons. Coupling constants in ¹H NMR help differentiate regioisomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during nitration or halogenation of dihydro-naphthyridinones?
- Methodological Answer :
- Nitration : Contradictory outcomes (e.g., 3-nitro vs. 4-nitro derivatives) depend on reaction conditions. For example:
- 3-Nitro derivative : HNO₃ (d. 1.42) in acetic acid at 95°C for 7 minutes (30% yield) .
- 4-Nitro derivative : H₂SO₄/SO₃ at 95°C for 4 hours (higher acidity favors 4-position) .
- Halogenation : Bromine in aqueous conditions at 70°C substitutes at the 3-position (71% yield for 3-bromo derivatives), while chlorination requires harsher reagents .
- Recommendation : Use computational modeling (e.g., DFT) to predict electron density distribution and guide reagent selection.
Q. What strategies minimize by-product formation during acylation of this compound?
- Methodological Answer :
- Tautomer Control : Bulky acylating agents (e.g., benzyl chloride) or low temperatures favor N-acylation over O-acylation .
- Catalytic Methods : Palladium catalysts (e.g., Pd/C) in xylene at 130°C reduce side products during transacylation (25% yield) .
- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) before acylation.
Q. How does tautomeric behavior influence the reactivity of dihydro-naphthyridinones in metal complexation?
- Methodological Answer :
- Metal Binding : The keto-enol tautomerism affects coordination sites. For example, 1,5-naphthyridin-2(1H)-one binds Cd, Co, and Cu via the carbonyl oxygen and adjacent nitrogen .
- Experimental Design : Use X-ray crystallography or UV-Vis titration to study tautomer-dependent complex stability. Adjust pH to stabilize specific tautomers during synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
